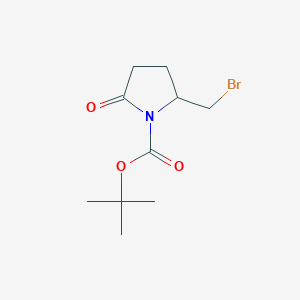

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a type of organic compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a carboxylate group (-COO-), and a pyrrolidinone ring (a five-membered ring with one oxygen atom and one nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a bromomethyl group attached to the ring, and a tert-butyl carboxylate group also attached to the ring .Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a bromomethyl group are often solid at room temperature, and the presence of a carboxylate group could make the compound polar .Applications De Recherche Scientifique

Supramolecular Chemistry

The study on substituted oxopyrrolidine analogues, including those related to Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, has revealed their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. These findings underscore the potential of oxopyrrolidine scaffolds in constructing novel supramolecular assemblies through various weak interactions, despite lacking a traditional hydrogen bond donor and acceptor system. The significance of these interactions in controlling the conformation and assembly of these molecules has been demonstrated through crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).

Synthesis of Novel Compounds

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate and its derivatives have been utilized in the synthesis of a variety of novel compounds. For instance, parallel solution-phase synthesis has been employed to generate libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, highlighting the versatility of this scaffold in medicinal chemistry and drug discovery (Svete et al., 2010). Additionally, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization potential of this scaffold, enabling access to macrocyclic Tyk2 inhibitors, thereby showing its utility in the development of novel therapeutics (Sasaki et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, an analogue, has provided insights into the molecular conformation and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the structural basis of the reactivity and interaction capabilities of these compounds (Naveen et al., 2007).

Enzymatic Reactions

Research has also delved into the enzymatic reactions involving tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate derivatives, such as the C-Demethylation of LC15-0133, a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes. These studies contribute to our understanding of the metabolic pathways and potential drug interactions of compounds derived from this scaffold (Yoo et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCOFGASVWDIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)

![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)